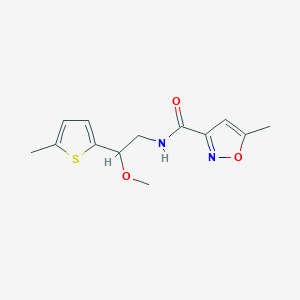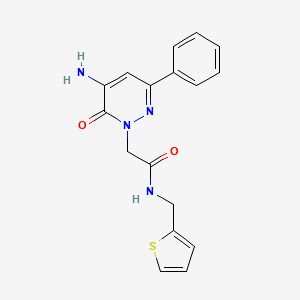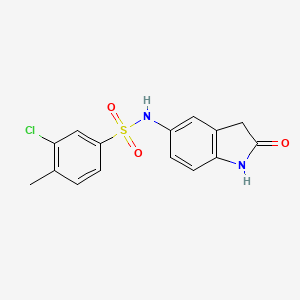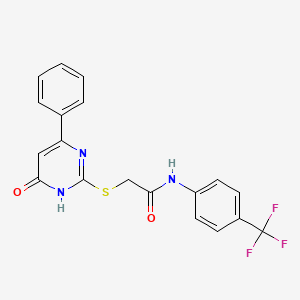
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide, also known as MTMEIC, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in various diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Several studies have focused on the synthesis and characterization of compounds similar to N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide, underscoring the chemical properties and potential applications of such molecules. For instance, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein with improved systemic exposure, illustrates the exploration of chemical properties for therapeutic applications (Owton et al., 1995). Similarly, the development of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents represents the ongoing research into bioactive compounds with specific therapeutic targets (Abu‐Hashem et al., 2020).
Pharmacological Evaluation
Pharmacological studies have also been conducted to evaluate the therapeutic potential of compounds structurally related to this compound. The discovery of new antidepressants from structurally novel 5-HT3 receptor antagonists, such as the design, synthesis, and evaluation of 3-ethoxyquinoxalin-2-carboxamides, highlights the pursuit of novel therapeutic agents targeting specific receptors (Mahesh et al., 2011). This research indicates a broader interest in developing receptor-specific drugs for mental health conditions.
Antitumor and Cytotoxicity Studies
Research into the cytotoxicity of new compounds provides crucial data for anticancer drug development. The synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, exemplify efforts to identify potential antitumor agents (Hassan et al., 2014).
Advanced Material Research
The compound's application extends beyond pharmacology into materials science, where its derivatives are explored for unique properties. For example, N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores demonstrate the versatility of related compounds in creating materials with specific optical properties (Witalewska et al., 2019).
Mécanisme D'action
Target of Action
It is suggested that this compound may act as a non-atp competitive kinase inhibitor .
Mode of Action
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE interacts with its targets by promoting mitotic arrest and apoptosis . This suggests that the compound may inhibit cell division and induce programmed cell death.
Biochemical Pathways
Given its potential role as a kinase inhibitor , it may impact pathways involving protein phosphorylation, which are crucial for many cellular processes.
Result of Action
The molecular and cellular effects of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE’s action include the potential to induce mitotic arrest and apoptosis . This suggests that the compound may halt cell division and trigger programmed cell death, which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Propriétés
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-8-6-10(15-18-8)13(16)14-7-11(17-3)12-5-4-9(2)19-12/h4-6,11H,7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEOVZKSZDDGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=NOC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2583450.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2583452.png)
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2583453.png)
![1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2583454.png)
![2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide](/img/structure/B2583456.png)
![Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2583457.png)

![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2583460.png)
![(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583463.png)

acetate](/img/structure/B2583468.png)

![3-[(Benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one](/img/structure/B2583471.png)